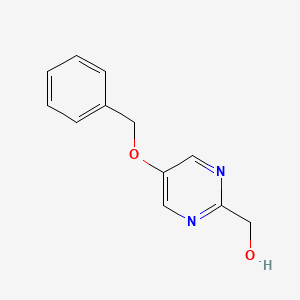

(5-(Benzyloxy)pyrimidin-2-YL)methanol

Description

Properties

IUPAC Name |

(5-phenylmethoxypyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-8-12-13-6-11(7-14-12)16-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCWCWBUQRQAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(N=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (5-(Benzyloxy)pyrimidin-2-YL)methanol (CAS No. 132259-99-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of (5-(Benzyloxy)pyrimidin-2-YL)methanol, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and spectroscopic analysis, this document details the compound's physicochemical properties, a proposed synthetic pathway, predicted spectroscopic data, and its prospective applications as a synthetic intermediate in the development of targeted therapeutics. The pyrimidine core, a fundamental component of nucleobases, renders its derivatives, such as the title compound, of high interest for the synthesis of novel bioactive molecules.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, characterization, and utilization in synthetic chemistry.

Physical Properties

The following table summarizes key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 132259-99-5 | N/A |

| Molecular Formula | C₁₂H₁₂N₂O₂ | N/A |

| Molecular Weight | 216.24 g/mol | N/A |

| Appearance | Pale-yellow to Yellow-brown Solid | N/A |

| Storage Temperature | Room temperature | N/A |

Predicted Spectroscopic Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on established chemical shift values for pyrimidine, benzyl, and hydroxymethyl moieties.[3][4][5]

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.5 | s | 2H | H-4, H-6 | Protons on the pyrimidine ring adjacent to the nitrogen atoms are deshielded. |

| ~7.3-7.5 | m | 5H | Ar-H | Aromatic protons of the benzyl group. |

| ~5.2 | s | 2H | O-CH₂-Ar | Methylene protons of the benzyloxy group, deshielded by the adjacent oxygen and aromatic ring. |

| ~4.7 | s | 2H | Py-CH₂-OH | Methylene protons of the hydroxymethyl group, deshielded by the pyrimidine ring and the hydroxyl group. |

| ~3.5 | t (broad) | 1H | OH | Hydroxyl proton, chemical shift can vary depending on solvent and concentration. |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165 | C-2 | Carbon of the pyrimidine ring attached to the hydroxymethyl group and flanked by two nitrogen atoms. |

| ~158 | C-5 | Carbon of the pyrimidine ring attached to the benzyloxy group. |

| ~145 | C-4, C-6 | Carbons of the pyrimidine ring. |

| ~136 | Ar-C (ipso) | Quaternary carbon of the benzyl group attached to the oxygen. |

| ~128-129 | Ar-CH | Aromatic carbons of the benzyl group. |

| ~71 | O-CH₂-Ar | Methylene carbon of the benzyloxy group. |

| ~65 | Py-CH₂-OH | Methylene carbon of the hydroxymethyl group. |

The predicted characteristic IR absorption bands for this compound are listed below, corresponding to the key functional groups present in the molecule.[6][7][8][9]

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C and C=N stretch (pyrimidine and aromatic rings) |

| 1250-1000 | Strong | C-O stretch (ether and alcohol) |

Under electron ionization (EI), this compound is expected to exhibit a distinct fragmentation pattern. The molecular ion peak ([M]⁺) should be observable at m/z 216.[10][11][12][13][14]

Table 5: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 216 | [C₁₂H₁₂N₂O₂]⁺ | - |

| 185 | [C₁₂H₉N₂O]⁺ | •CH₂OH |

| 125 | [C₆H₅N₂O]⁺ | •CH₂Ph |

| 108 | [C₇H₈O]⁺ | C₅H₄N₂O |

| 91 | [C₇H₇]⁺ | C₅H₅N₂O₂ |

Proposed Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through established methods for pyrimidine ring formation, most notably the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine derivative.[15][16][17][18]

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound is outlined below. This pathway involves the reaction of a benzyloxy-substituted 1,3-dicarbonyl equivalent with formamidine.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Benzyloxy)malonaldehyde bis(dimethyl acetal)

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add malonaldehyde bis(dimethyl acetal) (1.0 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.0 eq.) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction carefully with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(benzyloxy)malonaldehyde bis(dimethyl acetal).

Step 2: Synthesis of Ethyl 5-(benzyloxy)pyrimidine-2-carboxylate

-

Dissolve 2-(benzyloxy)malonaldehyde bis(dimethyl acetal) (1.0 eq.) and formamidine acetate (1.2 eq.) in absolute ethanol.

-

Add a solution of sodium ethoxide in ethanol (2.5 eq.) to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

-

Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield ethyl 5-(benzyloxy)pyrimidine-2-carboxylate.

Step 3: Synthesis of this compound

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous THF at 0 °C, add a solution of ethyl 5-(benzyloxy)pyrimidine-2-carboxylate (1.0 eq.) in THF dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel to yield this compound as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][19][20][21] The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential.

Rationale for Use as a Synthetic Intermediate

The key structural features of this compound that make it a versatile intermediate are:

-

The Pyrimidine Core: This heterocyclic system is known to interact with various biological targets, often acting as a bioisostere for purines or other endogenous molecules.[1][2]

-

The 5-Benzyloxy Group: The benzyloxy substituent provides a handle for further chemical modification. The benzyl group can be removed via hydrogenolysis to reveal a hydroxyl group, which can then be functionalized. Alternatively, the aromatic ring of the benzyl group can be substituted to explore structure-activity relationships (SAR).

-

The 2-Hydroxymethyl Group: The primary alcohol at the 2-position is a reactive functional group that can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. This allows for the attachment of various pharmacophores.

Caption: Potential synthetic modifications of this compound for drug discovery.

Potential Therapeutic Applications

Based on the known biological activities of structurally related 5-alkoxypyrimidine derivatives, compounds synthesized from this compound could be investigated for the following therapeutic applications:

-

Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various enzymes and receptors involved in cancer cell proliferation and survival.[2][22] The 5-alkoxy substituent has been shown to be a key feature in some of these compounds.

-

Antiviral Agents: As analogs of nucleosides, pyrimidine derivatives are a cornerstone of antiviral therapy.[1] The hydroxymethyl group can be further elaborated to mimic the sugar moiety of a nucleoside.

-

Antibacterial Agents: The pyrimidine ring is present in several antibacterial drugs.[1] Novel derivatives can be synthesized and screened for their activity against a panel of pathogenic bacteria.

Safety and Handling

While a comprehensive safety profile for this compound is not available, based on its structure and the safety data for similar compounds, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: The compound is expected to be harmful if swallowed, and may cause skin and eye irritation.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its pyrimidine core, coupled with strategically placed functional groups, provides a platform for the synthesis of a diverse range of novel compounds with potential therapeutic applications. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted spectroscopic data, and potential applications, offering a solid foundation for researchers interested in utilizing this compound in their synthetic endeavors.

References

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace, 2021.

- Examples of pyrimidine derivatives with applications in medicinal and materials science.

- SYNTHESIS OF PYRIMIDINE DERIV

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Indian Chemical Society, 2024.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry. BenchChem.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI, 2024.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI, 2024.

- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.

- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. PMC, 2021.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing, 2014.

- Accurate prediction of chemical shifts for aqueous protein structure on “Real World” d

- Mass Spectrometry - Fragmentation P

- Examples of fused pyrimidines made from 1,3‐dicarbonyl derivatives.

- Interpreting Infrared Spectra. Specac Ltd.

- 6.

- Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Valid

- NMR shift prediction from small data quantities.

- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

- IR Chart. UCLA Chemistry.

- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.

- Substituted Pyrimidine Compounds: A Technical Review for Drug Discovery Professionals. BenchChem.

- Recent Advances in Pyrimidine-Based Drugs. PMC, 2022.

- Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate.

- Infrared Spectroscopy.

- In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. BenchChem.

- Mass Spectrometry: Fragment

Sources

- 1. scispace.com [scispace.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. article.sapub.org [article.sapub.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. heteroletters.org [heteroletters.org]

- 16. bu.edu.eg [bu.edu.eg]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Characterization of (5-(Benzyloxy)pyrimidin-2-YL)methanol: Solubility and Stability Profiles

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical early-stage hurdles is the thorough characterization of its physicochemical properties. These fundamental attributes, primarily solubility and stability, govern a compound's developability, influencing its formulation, bioavailability, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive framework for elucidating the solubility and stability profiles of (5-(Benzyloxy)pyrimidin-2-YL)methanol, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deeper understanding of the rationale behind these experimental choices and the interpretation of the data generated. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous and scientifically sound advancement of new chemical entities.

Part 1: Solubility Profiling of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a drug to be absorbed into the bloodstream, it must first dissolve in the gastrointestinal fluids. Poor solubility is a leading cause of failure for promising drug candidates.[1][2] Therefore, a comprehensive understanding of the solubility of this compound in various relevant media is paramount.

Thermodynamic vs. Kinetic Solubility: A Foundational Understanding

It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[1]

-

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is often determined using the shake-flask method, which is considered the "gold standard."[3]

-

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved (often from a concentrated DMSO stock) and then precipitated in an aqueous buffer.[1][2] This is a high-throughput method often used in early discovery to rank compounds.[1]

For the comprehensive characterization of this compound, both thermodynamic and kinetic solubility should be assessed.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol outlines the shake-flask method for determining the thermodynamic solubility of this compound in various biorelevant media.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

Ethanol

-

Propylene glycol

-

Dimethyl sulfoxide (DMSO)

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC with UV detector

-

0.22 µm syringe filters

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to vials containing each of the test solvents. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption to the filter material should be assessed and mitigated if necessary.[4]

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method. A calibration curve with known concentrations of the compound should be used for accurate quantification.

Data Presentation:

The results should be summarized in a clear and concise table.

| Solvent System | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

| PBS | 7.4 | 25 | Hypothetical Value |

| SGF | 1.2 | 37 | Hypothetical Value |

| SIF | 6.8 | 37 | Hypothetical Value |

| Ethanol | N/A | 25 | Hypothetical Value |

| Propylene Glycol | N/A | 25 | Hypothetical Value |

| DMSO | N/A | 25 | Hypothetical Value |

Caption: Thermodynamic solubility of this compound in various media.

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profiling of this compound

Understanding the chemical stability of an API is as critical as its solubility. Degradation of the API can lead to loss of potency and the formation of potentially toxic impurities. Stability testing provides evidence of how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6]

Forced Degradation (Stress Testing)

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies and are designed to identify the likely degradation products and establish degradation pathways.[7][8][9] This information is crucial for developing stability-indicating analytical methods.[9]

Recommended Stress Conditions for this compound:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photostability: Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.[7]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the respective stress agents. For thermal and photostability, the solid compound is used.

-

Stress Application: Expose the samples to the specified conditions for the designated time.

-

Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples to prevent further degradation.[10]

-

Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.

Long-Term and Accelerated Stability Studies

Following the guidelines from the International Council for Harmonisation (ICH), long-term and accelerated stability studies are performed to establish a re-test period for the API.[5][6][11]

Storage Conditions:

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Caption: ICH Recommended Stability Storage Conditions for APIs.

Testing Frequency:

Parameters to be Monitored:

-

Appearance

-

Assay

-

Degradation products/Impurities

-

Water content (if applicable)

Logical Flow for a Comprehensive Stability Assessment

Caption: Comprehensive Stability Assessment Workflow.

Conclusion

The in-depth characterization of the solubility and stability of this compound is a critical, non-negotiable step in its development as a potential therapeutic agent. By employing the systematic and scientifically-grounded methodologies outlined in this guide, researchers can generate a robust data package that will inform formulation strategies, predict in vivo behavior, and satisfy regulatory requirements. The principles and protocols described herein provide a self-validating framework for ensuring the quality, safety, and efficacy of this promising chemical entity as it progresses through the drug development pipeline.

References

- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024, January 8).

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September).

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018, September 30).

- Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. The official website of the Saudi Food and Drug Authority.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- A Brief Study on Forced Degradation Studies with Regul

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

- Forced Degradation Studies: Regulatory Considerations and Implement

- Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. researchgate.net [researchgate.net]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. fdaghana.gov.gh [fdaghana.gov.gh]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. acdlabs.com [acdlabs.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. ijisrt.com [ijisrt.com]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

An In-depth Technical Guide on the Hypothesized Mechanism of Action of (5-(Benzyloxy)pyrimidin-2-YL)methanol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Pyrimidine Derivative

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2][3][4] Its inherent versatility allows for a diverse range of substitutions, leading to compounds with a wide array of biological activities, from anticancer and anti-inflammatory to antiviral and antimicrobial.[4][5] This guide focuses on a specific, yet under-investigated molecule: (5-(Benzyloxy)pyrimidin-2-YL)methanol.

As of the latest literature review, there is a notable absence of direct experimental data elucidating the specific mechanism of action for this compound. It is primarily recognized as a synthetic intermediate in the development of more complex pharmaceutical compounds. However, the structural motifs present in this molecule—a 2,5-disubstituted pyrimidine core—provide a strong foundation for formulating a scientifically rigorous, hypothesized mechanism of action. This guide will, therefore, take an inferential approach, drawing upon the well-established structure-activity relationships (SAR) of analogous pyrimidine derivatives to propose a primary and secondary putative mechanism of action for this compound. Our central hypothesis posits this compound as a potential modulator of protein kinase activity.

Molecular Profile of this compound

Before delving into its potential biological activities, it is crucial to understand the physicochemical properties of the molecule .

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| CAS Number | 132259-99-5 |

| Structure | A pyrimidine ring substituted with a benzyloxy group at the 5-position and a methanol group at the 2-position. |

The presence of the pyrimidine core, a known pharmacophore, combined with the bulky, lipophilic benzyloxy group and the hydrogen-bonding capable methanol group, suggests that this molecule has the potential for specific interactions with biological macromolecules.

Primary Hypothesized Mechanism of Action: Protein Kinase Inhibition

The most compelling hypothesized mechanism of action for this compound is the inhibition of protein kinases. This hypothesis is built upon the extensive and continually growing body of evidence demonstrating that the pyrimidine scaffold is a "privileged" structure for kinase inhibitor design.[1][2][3]

The Rationale: Lessons from Structurally Related Pyrimidine Kinase Inhibitors

Numerous pyrimidine derivatives have been developed as potent and selective inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases.[6][7] These enzymes play pivotal roles in cellular signaling pathways that govern cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

The general structure-activity relationship for many pyrimidine-based kinase inhibitors reveals that:

-

The pyrimidine core often acts as a scaffold that mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of the kinase.

-

Substitutions at the 2, 4, and 5-positions of the pyrimidine ring are crucial for determining the potency and selectivity of the inhibitor.[6][7]

-

Large, hydrophobic groups, such as the benzyloxy group at the 5-position of our target molecule, can form favorable interactions with hydrophobic regions within the ATP-binding site, thereby enhancing binding affinity.

-

Substituents capable of forming hydrogen bonds, like the 2-methanol group, can interact with key amino acid residues in the hinge region of the kinase, further stabilizing the inhibitor-enzyme complex.

For instance, studies on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors have shown that substitutions at various positions can significantly impact their inhibitory activity against kinases like FGFr, PDGFr, and EGFr.[6][7] Similarly, 5-substituted pyrimidines have been explored as potent inhibitors of adenosine kinase and p38α MAP kinase.[8][9]

Hypothesized Signaling Pathway

Given the prevalence of pyrimidine derivatives as anticancer agents, a plausible target for this compound would be a signaling pathway frequently dysregulated in cancer, such as a receptor tyrosine kinase (RTK) pathway.

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow for Hypothesis Validation

To validate the hypothesis that this compound acts as a kinase inhibitor, a systematic experimental approach is required.

Caption: Experimental workflow for validating kinase inhibitor hypothesis.

Detailed Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to a kinase of interest.

Materials:

-

Kinase of interest (e.g., EGFR, c-Src)

-

Eu-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

-

This compound (test compound)

-

Staurosporine (positive control)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

Assay Plate Preparation: To each well of a 384-well plate, add 4 µL of the diluted compound. Include wells for a positive control (staurosporine) and a negative control (DMSO vehicle).

-

Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer. Add 8 µL of this mixture to each well.

-

Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer. Add 8 µL of this solution to each well.

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Rationale: A decrease in the FRET signal (emission at 665 nm) with increasing compound concentration indicates that the test compound is displacing the fluorescent tracer from the kinase's ATP-binding site, thus demonstrating competitive inhibition.

Secondary Hypothesized Mechanism of Action: COX-2 Inhibition

While kinase inhibition is the most probable mechanism, the structural diversity of biologically active pyrimidines warrants consideration of alternative targets. Several pyrimidine derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, possessing anti-inflammatory properties.[10][11]

Rationale and Experimental Validation

The inhibition of COX-2 by certain pyrimidines suggests that the scaffold can be accommodated within the active site of this enzyme. The benzyloxy substituent could potentially interact with the hydrophobic channel of the COX-2 active site.

To test this hypothesis, a standard in vitro COX-2 inhibition assay can be performed.

Protocol: In Vitro COX-2 Inhibitory Assay

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Celecoxib (positive control)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

EIA detection reagents for Prostaglandin E₂ (PGE₂)

Procedure:

-

Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of this compound or celecoxib for 15 minutes at 37°C.

-

Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Termination: After 10 minutes, stop the reaction by adding a solution of HCl.

-

PGE₂ Quantification: Measure the amount of PGE₂ produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

While the definitive mechanism of action of this compound remains to be experimentally validated, a strong, theoretically-grounded hypothesis can be formulated based on its structural similarity to a vast class of known kinase inhibitors. The presence of the 2,5-disubstituted pyrimidine core with a bulky hydrophobic group at the 5-position and a hydrogen-bonding moiety at the 2-position makes it a prime candidate for an ATP-competitive kinase inhibitor.

The experimental workflows and protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate this hypothesis. Should the primary hypothesis prove incorrect, the secondary hypothesis of COX-2 inhibition offers an alternative avenue for investigation. Ultimately, the elucidation of the precise molecular target(s) and mechanism of action of this compound will be crucial in determining its potential therapeutic utility.

References

-

Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

-

Song, M., Elkamhawy, A., Noh, W., et al. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]

-

Jarvis, M. F., Yu, H., Wibley, S., Williams, M., & Kowaluk, E. A. (2001). Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(1), 83-86. [Link]

-

Kubo, K., Shimizu, T., Ohno, M., Kasai, M., & Ishizuka, T. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 42(5), 745-752. [Link]

-

Hamby, J. M., Connolly, C. J., Schroeder, M. C., Winters, R. T., Showalter, H. D., Panek, R. L., ... & Sliskovic, D. R. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]

-

Chen, S. F., Papp, L. M., & Rao, K. S. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(13), 2633-2639. [Link]

-

Al-Ostath, A. I., Alam, M. S., Aouad, M. R., Al-Tamimi, A. M., & Ganaie, M. A. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 28(14), 5408. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1735-1748. [Link]

-

Manera, C., Bertini, S., Cavallini, T., Di Bussolo, V., Ferrarini, P. L., Martinotti, E., ... & Saccomanni, G. (2001). Synthesis and pharmacological evaluation of 2,5-cycloamino-5H-[1]benzopyrano[4,3-d]pyrimidines endowed with in vitro antiplatelet activity. Il Farmaco, 56(5-7), 481-489. [Link]

-

Carter, P. H., Dumas, J., Epstein, L. F., Gauthier, D. A., Iadonato, S. P., Lee, W., ... & Zarrinmayeh, H. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-6270. [Link]

-

Singh, P., & Kaur, S. (2023). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 13(14), 9403-9426. [Link]

-

Butini, S., Brindisi, M., Gemma, S., Martinelli, A., De Angelis, M., Sbardella, G., ... & Campiani, G. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4048-4065. [Link]

-

Wikipedia. (n.d.). Zalcitabine. [Link]

-

Kumar, A., Sharma, S., & Sharma, P. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry, 6(1), 1-27. [Link]

-

Yousif, M. N. M., El-Sayed, W. A., Abbas, H. S., & Awad, H. M. (2017). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Journal of Applied Pharmaceutical Science, 7(11), 021-032. [Link]

-

Van der Veken, P., Van den Bergh, T., Buts, L., Gilden, D., De Pooter, T., De Wilde, L., ... & Maes, B. U. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(15), 3458. [Link]

-

Kwiecień, A., Leś, A., Malarz, J., Filipek, B., & Sapa, J. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 12154. [Link]

-

Chen, L., Kode, N., Murthy, D., & Phadtare, S. (2007). Synthesis and Antitumor Properties of N1-(Hydroxymethyl Phenylmethyl) Pyrimidine Derivatives and their Intermediates. Letters in Drug Design & Discovery, 4(4), 249-256. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1686-1698. [Link]

Sources

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.dongguk.edu [pure.dongguk.edu]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activity of (5-(Benzyloxy)pyrimidin-2-YL)methanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide focuses on (5-(Benzyloxy)pyrimidin-2-YL)methanol, a specific derivative that, while not extensively studied itself, belongs to a class of compounds with significant therapeutic promise. By examining the structure-activity relationships of analogous 5-substituted pyrimidines, this document provides a comprehensive overview of the potential biological activities of this compound. We will delve into its potential as an anticancer, anti-inflammatory, and neurological agent, supported by evidence from structurally related compounds. This guide will also provide detailed experimental protocols and conceptual frameworks for researchers seeking to investigate the pharmacological potential of this molecule.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrimidine core. The key structural features are a benzyloxy group at the 5-position and a hydroxymethyl group at the 2-position. The pyrimidine ring is a privileged scaffold in drug discovery, and substitutions at various positions can significantly modulate the compound's biological activity, selectivity, and pharmacokinetic properties.[3] The benzyloxy group at the 5-position offers a degree of lipophilicity and potential for specific interactions with biological targets, while the hydroxymethyl group at the 2-position provides a handle for further chemical modifications.[4]

Chemical Structure:

Molecular Formula: C₁₂H₁₂N₂O₂[5]

Molecular Weight: 216.24 g/mol [5]

Potential Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents.[1] The potential of this compound as an anticancer agent can be inferred from the activities of structurally similar 5-substituted pyrimidines, which have been shown to target key oncogenic pathways.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] The pyrimidine core is a common feature in many approved kinase inhibitors.[4]

-

Cyclin-Dependent Kinase (CDK) Inhibition: 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidines have been identified as highly potent CDK9 inhibitors.[7] The substitution at the C5-position of the pyrimidine ring is crucial for both potency and selectivity.[7] This suggests that the benzyloxy group in this compound could play a significant role in its interaction with the ATP-binding pocket of CDKs.

-

PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers.[3] 5-substituted pyrimidine derivatives have been investigated as inhibitors of key kinases in this pathway.[3]

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a key enzyme in the synthesis of nucleotides and is a validated target for anticancer drugs. The 2,4-diaminopyrimidine scaffold is a known pharmacophore for DHFR inhibition, and the addition of a benzyloxy moiety has been shown to enhance potency.[6] This provides a strong rationale for investigating this compound and its derivatives as potential DHFR inhibitors.

Experimental Workflow for Assessing Anticancer Activity

Caption: Workflow for evaluating the anticancer potential of this compound.

Detailed Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cell lines (e.g., A549, HepG2, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Potential Anti-inflammatory Activity

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[9] This suggests that this compound could also possess anti-inflammatory activity.

Cyclooxygenase (COX) Inhibition

Several pyrimidine derivatives have been shown to potently suppress COX-2 activity and inhibit the production of prostaglandin E₂ (PGE₂).[9] The substitution at the C-5 position can influence the inhibitory potency against COX enzymes.[9]

Inhibition of Pro-inflammatory Cytokines

5-Cyanopyrimidine derivatives have been developed as potent inhibitors of p38α MAP kinase, which plays a crucial role in the production of pro-inflammatory cytokines like TNF-α.[10] The cyano group in these compounds forms a key hydrogen bond with the kinase, and while the benzyloxy group is different, it may still allow for favorable interactions within the active site of inflammatory kinases.

Experimental Workflow for Assessing Anti-inflammatory Activity

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(2-Methoxy-5-pyrimidinyl)benzenemethanol | C12H12N2O2 | CID 177795342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 10. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Discovery and Significance of Novel Pyrimidine Compounds

Introduction: The Enduring Legacy of a Privileged Scaffold

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a titan in the world of medicinal chemistry.[1][2] Its fundamental role as a core component of nucleobases—cytosine, thymine, and uracil—places it at the very heart of genetic information and cellular function.[3][4] This inherent biological relevance has rendered the pyrimidine scaffold a "privileged structure," a recurring molecular framework that exhibits a remarkable propensity for interacting with a diverse array of biological targets.[5] Consequently, pyrimidine derivatives have been a fertile ground for the discovery and development of a multitude of therapeutic agents, tackling a wide spectrum of human diseases from cancer and infectious diseases to inflammatory conditions.[2][6][7]

This technical guide will provide a comprehensive exploration of the discovery and significance of novel pyrimidine compounds. Moving beyond a mere recitation of facts, we will delve into the strategic thinking and experimental rationale that drive the design and synthesis of these potent molecules. We will examine their mechanisms of action, explore key therapeutic applications, and provide detailed protocols for their evaluation, offering a field-proven perspective for researchers, scientists, and drug development professionals.

The Versatility of the Pyrimidine Core: A Gateway to Diverse Bioactivity

The therapeutic versatility of pyrimidine derivatives stems from the unique chemical properties of the pyrimidine ring. Its electron-deficient nature, ability to participate in hydrogen bonding as both an acceptor and a donor (via substituents), and its capacity for substitution at multiple positions allow for the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability enables medicinal chemists to design compounds with high affinity and selectivity for specific biological targets.[1]

The broad-ranging biological activities of pyrimidine-based compounds are well-documented and include:

-

Anticancer Activity: This is arguably the most significant and extensively studied application of pyrimidine derivatives.[1][2][8] They can exert their antitumor effects through various mechanisms, including the inhibition of protein kinases, interference with DNA synthesis, and induction of apoptosis.[5][9]

-

Antimicrobial Activity: Novel pyrimidine analogs have demonstrated potent activity against a range of microbial pathogens, including bacteria, fungi, and viruses, offering a promising avenue for combating the growing threat of antimicrobial resistance.[2][7][10]

-

Anti-inflammatory Effects: Certain pyrimidine derivatives have been shown to modulate inflammatory pathways, suggesting their potential in treating chronic inflammatory diseases.[2][11]

-

Antidiabetic Properties: Recent research has highlighted the potential of pyrimidine compounds as dual inhibitors of α-glucosidase and α-amylase, offering a novel approach to managing diabetes mellitus.[12]

Strategic Design and Synthesis of Novel Pyrimidine Compounds

The journey from a simple pyrimidine core to a potent and selective drug candidate is a testament to the ingenuity of medicinal chemists. Modern synthetic strategies are often guided by a deep understanding of the target's three-dimensional structure and the principles of structure-activity relationship (SAR).

Key Synthetic Approaches

A plethora of synthetic routes to novel pyrimidine derivatives have been developed, with one-pot multicomponent reactions being particularly efficient for generating molecular diversity. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related nitrogen-containing species.

This protocol outlines a general procedure for the synthesis of a dihydropyrimidine derivative, a class of compounds known for their anticancer activity.

Materials:

-

Aldehyde (1 mmol)

-

β-Ketoester (1 mmol)

-

Urea or Thiourea (1.5 mmol)

-

Ethanol (10 mL)

-

Catalyst (e.g., a few drops of concentrated HCl)

Procedure:

-

In a round-bottom flask, dissolve the aldehyde and β-ketoester in ethanol.

-

Add urea (or thiourea) to the mixture.

-

Add the catalyst to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

The solid product that precipitates is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for the reactants and is relatively non-toxic and easy to remove.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the initial condensation reaction.

-

Reflux: Heating the reaction mixture increases the rate of reaction, allowing for a shorter reaction time.

-

Precipitation in Ice-Cold Water: This step is crucial for isolating the product, as dihydropyrimidines are generally insoluble in water.

Structure-Activity Relationship (SAR) Studies: A Compass for Optimization

SAR studies are the cornerstone of lead optimization. By systematically modifying the substituents on the pyrimidine ring and evaluating the corresponding changes in biological activity, researchers can identify the key structural features required for potent and selective target engagement. For instance, in the development of kinase inhibitors, the substitution pattern on the pyrimidine core is critical for establishing specific hydrogen bond interactions with the hinge region of the kinase active site.[13][14]

Mechanism of Action: Targeting Key Cellular Processes

The therapeutic efficacy of pyrimidine compounds lies in their ability to modulate the function of critical cellular proteins and pathways.

Protein Kinase Inhibition: A Dominant Anticancer Strategy

Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] Pyrimidine derivatives have emerged as a privileged scaffold for the development of potent and selective kinase inhibitors.[1][5][13] Their ability to mimic the purine ring of ATP allows them to bind to the ATP-binding site of kinases, thereby blocking their catalytic activity.[5]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers. Pyrimidine-based inhibitors like Gefitinib and Erlotinib have been successfully used in the clinic to treat non-small cell lung cancer.

Caption: EGFR signaling pathway and its inhibition by a pyrimidine-based drug.

Case Study: Discovery of Novel Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors

Recent research has focused on the synthesis of novel pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[9] One study reported the synthesis of a series of these compounds and their evaluation for cytotoxicity against MCF-7 and HepG2 cancer cell lines.[9]

| Compound | Target Kinase | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | PIM-1 IC₅₀ (nM) |

| Compound 4 | PIM-1 | 0.57 | 1.13 | - |

| Compound 11 | PIM-1 | 1.31 | 0.99 | 21.4 |

| Compound 6 | PIM-1 | - | - | 34.6 |

| Data summarized from a study on pyrido[2,3-d]pyrimidine derivatives.[9] |

The data clearly indicates that these novel pyrimidine derivatives exhibit potent anticancer activity and significant inhibition of PIM-1 kinase.[9] Further studies on compounds like compound 4 could elucidate its precise mechanism of PIM-1 inhibition and its potential for inducing apoptosis in cancer cells.[9]

The discovery and development of novel pyrimidine-based drugs follow a structured workflow.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. microbenotes.com [microbenotes.com]

- 5. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 6. mdpi.com [mdpi.com]

- 7. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. ijpsr.com [ijpsr.com]

- 12. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: (5-(Benzyloxy)pyrimidin-2-YL)methanol as a Versatile Synthetic Intermediate

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyrimidine core stands out as a "privileged scaffold," a structural motif consistently found in a vast array of pharmacologically active molecules.[1][2] Its prevalence in nucleobases gives it inherent biocompatibility and the ability to form crucial hydrogen-bonding interactions with biological targets like kinase enzymes.[2][3] (5-(Benzyloxy)pyrimidin-2-YL)methanol emerges as a particularly valuable building block, strategically designed for multi-step organic synthesis.[4] This bifunctional molecule offers three distinct points for chemical elaboration:

-

A reactive primary alcohol (-CH₂OH) at the 2-position, ready for oxidation or conversion into a leaving group.

-

A benzyloxy protecting group (-OBn) at the 5-position, which masks a phenolic hydroxyl group that can be revealed at a later synthetic stage.

-

The central pyrimidine ring , which serves as a rigid and predictable scaffold for orienting substituents in three-dimensional space.

This guide provides an in-depth exploration of the reactivity of this compound, detailing field-proven protocols for its key transformations and explaining the chemical principles that underpin its synthetic utility. The applications described herein are foundational for researchers engaged in the synthesis of novel therapeutics, particularly in the realms of antiviral, anticancer, and kinase inhibitor discovery.[4][5]

Compound Profile and Safe Handling

A thorough understanding of the physicochemical properties and safety data is paramount before utilization in any synthetic protocol.

| Property | Value | Source |

| CAS Number | 132259-99-5 | [6][7] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |

| Molecular Weight | 216.24 g/mol | [4][7] |

| Physical Form | Pale-yellow to Yellow-brown Solid | [7] |

| Purity | Typically ≥95% | [7] |

| Storage | Room temperature, in a dry, well-ventilated place | [7] |

Safety Information: Users must consult the full Safety Data Sheet (SDS) before handling. Key hazard statements include:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood.[7]

Core Synthetic Transformations: A Triad of Reactivity

The synthetic versatility of this compound stems from the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled construction of complex molecular architectures.

Caption: Synthetic pathways originating from this compound.

Transformations of the C2-Hydroxymethyl Group

The primary alcohol is a versatile handle for introducing a variety of functional groups.

-

Oxidation to the Aldehyde: The conversion of the hydroxymethyl group to an aldehyde provides a key electrophilic center for subsequent C-C bond-forming reactions, such as Wittig olefinations, aldol condensations, or reductive aminations.

-

Causality: A mild oxidizing agent like manganese dioxide (MnO₂) is ideal for this transformation. Its selectivity for benzylic and allylic alcohols ensures that other sensitive parts of the molecule, including the benzyloxy group and the pyrimidine ring, remain untouched. This chemoselectivity is crucial for avoiding over-oxidation to the carboxylic acid or degradation of the starting material. This is a well-established transformation for analogous systems.[2]

-

-

Conversion to a Halide: Transforming the alcohol into a halide, such as a chloromethyl group, converts the hydroxyl from a poor leaving group into an excellent one.

-

Causality: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for this purpose. The resulting 2-(halomethyl)pyrimidine is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, cyanides, etc.) to build molecular complexity. This activation step is fundamental for coupling reactions.[2]

-

-

Etherification: The hydroxyl group can be readily converted into an ether linkage.

-

Causality: Standard Williamson ether synthesis conditions (deprotonation with a strong base like NaH followed by addition of an alkyl halide) are effective. Alternatively, chemoselective methods for benzylic alcohols can be employed.[8][9] This modification can be used to attach linkers, improve solubility, or block the hydroxyl group while other transformations are performed.

-

Deprotection of the C5-Benzyloxy Group

The benzyloxy group serves as a robust protecting group for the C5-phenolic oxygen. Its removal is often a key step in the final stages of a synthesis to unmask a hydrogen bond donor or a site for further functionalization.

-

Catalytic Hydrogenolysis: This is the most reliable and widely used method for benzyl ether cleavage.[10]

-

Causality: The reaction proceeds by flowing hydrogen gas (H₂) through a solution of the substrate in the presence of a palladium on carbon catalyst (Pd/C). The palladium surface catalyzes the cleavage of the C-O bond of the benzyl ether, releasing the free phenol and toluene as a benign byproduct. This method is exceptionally clean and high-yielding, with the significant advantage that it is performed under neutral conditions, preserving the integrity of acid- or base-sensitive functional groups elsewhere in the molecule.[10]

-

-

Alternative Deprotection Methods: While hydrogenolysis is preferred, other methods exist, though they carry a higher risk of side reactions with a heterocyclic substrate.

-

Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave benzyl ethers, but may be incompatible with the pyrimidine ring, potentially leading to decomposition or undesired side reactions.[11][12]

-

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for cleaving certain benzyl ethers, particularly those activated with electron-donating groups like p-methoxybenzyl (PMB).[12][13] However, their efficacy on standard benzyl ethers can be variable and may require specific conditions like photoirradiation.[13]

-

Detailed Experimental Protocols

The following protocols are representative procedures for the key transformations described above. Researchers should perform small-scale test reactions to optimize conditions for their specific downstream applications.

Protocol 1: Oxidation to 5-(Benzyloxy)pyrimidine-2-carbaldehyde

This protocol details the selective oxidation of the primary alcohol to the corresponding aldehyde using activated manganese dioxide.

-

Materials:

-

This compound (1.0 eq)

-

Activated Manganese Dioxide (MnO₂, 10 eq by weight)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Celatom® or Celite®

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of this compound in DCM (approx. 0.1 M), add activated MnO₂ (10 eq by weight).

-

Stir the resulting black suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction typically takes 4-24 hours for full conversion.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the pad thoroughly with several portions of DCM.

-

Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude aldehyde can be used directly or purified by silica gel column chromatography if necessary.

-

Protocol 2: Conversion to 2-(Chloromethyl)-5-(benzyloxy)pyrimidine

This protocol describes the activation of the alcohol as a chloride, creating a potent electrophile for substitution reactions.

-

Materials:

-

This compound (1.0 eq)

-

Thionyl Chloride (SOCl₂, 1.2 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Ice bath

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C using an ice bath.

-

Add thionyl chloride dropwise to the stirred solution over 10-15 minutes. Gas evolution (SO₂ and HCl) will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Carefully concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent. Co-evaporation with toluene can help remove residual thionyl chloride.

-

The resulting crude 2-(chloromethyl)-5-(benzyloxy)pyrimidine hydrochloride is often used directly in the next step without further purification due to its reactive nature.

-

Protocol 3: Deprotection via Catalytic Hydrogenolysis

This protocol details the cleavage of the benzyl ether to reveal the free C5-hydroxyl group.

Caption: Reaction scheme for catalytic hydrogenolysis of the benzyloxy group.

-

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 5-10 mol%

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas supply (balloon or Parr shaker)

-

-

Procedure:

-

Dissolve this compound in a suitable solvent like ethanol in a flask equipped with a stir bar.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., purge the flask with N₂ or Ar). Caution: Pd/C can be pyrophoric and should be handled with care.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an H₂ atmosphere.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Once complete, carefully purge the flask with an inert gas (N₂) to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude (5-hydroxypyrimidin-2-YL)methanol, which can be purified by recrystallization or column chromatography.

-

Summary of Key Protocols

| Reaction | Key Reagents | Solvent | Typical Time | Outcome |

| Oxidation | MnO₂ (10 eq wt) | DCM | 4-24 h | Provides the corresponding aldehyde for condensation reactions. |

| Chlorination | SOCl₂ (1.2 eq) | Anhydrous DCM | 1-3 h | Activates the alcohol for nucleophilic substitution. |

| Deprotection | H₂ (1 atm), 10% Pd/C | EtOH | 2-12 h | Cleanly removes the benzyl protecting group to yield the phenol. |

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its well-defined points of reactivity—the C2-hydroxymethyl group and the C5-benzyloxy group—can be addressed with high chemoselectivity using established and reliable protocols. By leveraging the transformations detailed in this guide, researchers can efficiently access a wide range of complex pyrimidine derivatives, accelerating the discovery and development of novel molecules with significant therapeutic potential.

References

- DeFrees, S. A., Reddy, K. S., & Cassady, J. M. (1988). A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropyrimidine Ring Systems. Organic Preparations and Procedures International.

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound.

- Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Journal of Organic Chemistry, 74, 8460-8463.

- Miki, Y., Hachiken, H., & Takemura, S. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 48(1), 1-4.

- Tolba, M. S., Kamal, A. M., & El-Mekabaty, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.

- Kumar, D., et al. (2020). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.

- ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N-dimethoxybenzyl protecting group.

- Organic Chemistry Portal. (n.d.). Benzyl Protection.

- Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 3487-3488.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- BenchChem. (n.d.). Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis.

- Sigma-Aldrich. (n.d.). This compound (Chinese).

- Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor. European Journal of Medicinal Chemistry, 139, 674-697.

- El-Sayed, N. N. E., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances.

- Balla, V. K., et al. (2017). Dehydration of n-propanol and methanol to produce etherified fuel additives. AIMS Energy.

- ResearchGate. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 132259-99-5 [amp.chemicalbook.com]

- 7. This compound | 132259-99-5 [sigmaaldrich.com]

- 8. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 11. tandfonline.com [tandfonline.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. Benzyl Ethers [organic-chemistry.org]

Application Notes and Protocols for the Evaluation of (5-(Benzyloxy)pyrimidin-2-YL)methanol in Anticancer Research

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of nucleobases found in DNA and RNA.[1][2] This fundamental biological role has made pyrimidine derivatives a focal point in the design of novel therapeutic agents, particularly in oncology.[1] Their structural similarity to endogenous purines and pyrimidines allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities.[3] Pyrimidine-based compounds have been successfully developed as anticancer agents through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell signaling and proliferation.[4][5][6]

(5-(Benzyloxy)pyrimidin-2-YL)methanol is a pyrimidine derivative with a benzyloxy substituent at the C5 position and a methanol group at the C2 position. While specific anticancer research on this particular molecule is not yet widely published, its structure suggests potential as a building block or a lead compound in the development of new cancer therapeutics.[7][8] These application notes provide a comprehensive guide for researchers and drug development professionals on how to systematically evaluate the anticancer potential of this compound and its analogues. The protocols outlined below are designed to establish a foundational understanding of the compound's activity, from initial cytotoxicity screening to preliminary mechanism of action studies.

Part 1: Initial In Vitro Evaluation of Anticancer Activity

The first step in assessing the potential of a novel compound is to determine its cytotoxic effect on cancer cells. This is typically achieved through cell viability assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9][10]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).[11] Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate for 48-72 hours.[9]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-